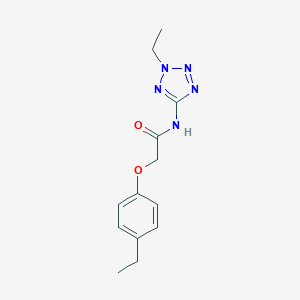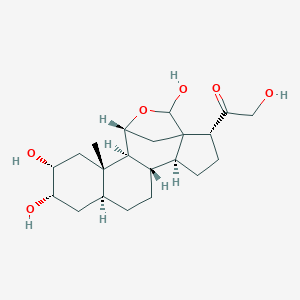![molecular formula C19H23ClN2O2 B237898 3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide, commonly known as CDMB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied in scientific research for its potential applications in various fields such as medicine, pharmacy, and biochemistry.
Wirkmechanismus
The mechanism of action of CDMB involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
CDMB has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDMB has been studied for its potential use in the treatment of fungal infections. It has been found to exhibit antifungal activity by inhibiting the growth of fungal cells.
Vorteile Und Einschränkungen Für Laborexperimente
CDMB has several advantages for lab experiments. It is easy to synthesize and has a high purity level. CDMB is also stable under a wide range of conditions. However, CDMB has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous solutions. CDMB can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of CDMB. One potential direction is the development of CDMB as a diagnostic tool for cancer. Another potential direction is the study of the potential use of CDMB in combination with other drugs for the treatment of cancer. The study of the mechanism of action of CDMB and its effects on different types of cancer cells is also a potential future direction. Finally, the study of the potential use of CDMB in the treatment of other diseases such as fungal infections and inflammatory disorders is another future direction.
Synthesemethoden
CDMB can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with N-(diethylamino)methyl-4-aminobenzamide to form CDMB.
Wissenschaftliche Forschungsanwendungen
CDMB has been studied for its potential applications in various scientific fields such as medicine, pharmacy, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. CDMB has also been studied for its potential use as a diagnostic tool for cancer.
Eigenschaften
Produktname |
3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide |
|---|---|
Molekularformel |
C19H23ClN2O2 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
3-chloro-N-[4-(diethylaminomethyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)13-14-6-9-16(10-7-14)21-19(23)15-8-11-18(24-3)17(20)12-15/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
OALAYVJAJIKZEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Kanonische SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)


![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)